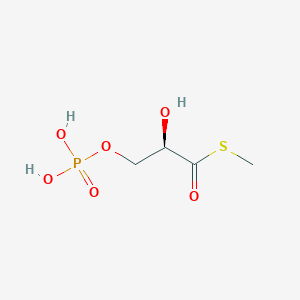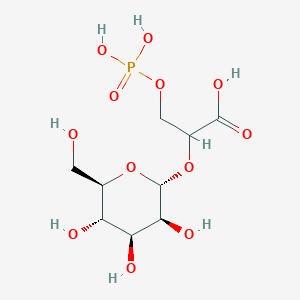
2'-Deoxycytidine-5'-O-(1-thiotriphosphate)
Übersicht
Beschreibung
Dithiocarbamate palmitoyl alpha-lipoic acid, commonly referred to as 2'-Deoxycytidine-5'-O-(1-thiotriphosphate), is a compound that has garnered significant interest in scientific research due to its diverse range of applications in various fields.
Wissenschaftliche Forschungsanwendungen
Dynamic Consent in Biomedical Research
Dynamic consent (DC) is a concept and a project that enhances participant involvement in biomedical research. It utilizes a personalized, digital interface for communication between researchers and participants, allowing individuals to manage their consent preferences. This approach enhances participant engagement and scientific literacy while maintaining data security and encryption. DC's primary development has been in biobanking but has potential applications in other research domains (Kaye et al., 2014).
dCTP Pyrophosphatase 1 (dCTPase) Inhibitors in Cancer Research
Piperazin-1-ylpyridazine derivatives have been identified as a novel class of inhibitors for human dCTP pyrophosphatase 1 (dCTPase), an enzyme implicated in cancer progression and cell stemness. These inhibitors have shown potential in enhancing the cytotoxic effects of cytidine analogues against leukemic cells, suggesting their utility in developing drug-like probes for cancer research (Llona-Minguez et al., 2017).
Biotinylated Nucleotide Analogs in DNA Research
Innovative biotinylated nucleotide analogs, particularly modified dATP and dCTP, have been synthesized for use in DNA labeling and detection. These nucleotides, once incorporated into DNA probes, enable effective hybridization and detection of target DNA sequences. This development holds significant promise for rapid and sensitive detection of genes in DNA research (Gebeyehu et al., 1987).
Welfare Measures from Discrete Choice Experiments
Discrete choice experiments (DCEs) are a method used in health economics for eliciting preferences for healthcare products and programs. This approach has been highlighted for its inconsistency with random utility theory and welfare theory, suggesting a need for alternative methods consistent with these theories to better inform policy and economic evaluations (Lancsar & Savage, 2004).
Role of DCTPP1 in dNTP Pool Homoeostasis
The NTP pyrophosphatase DCTPP1 plays a central role in balancing the dCTP pool and metabolizing deoxycytidine analogues, contributing to genome integrity. This enzyme is distributed in the nucleus, cytosol, and mitochondria and is involved in hydrolyzing various nucleotides. DCTPP1-deficient cells exhibit high dCTP levels and increased sensitivity to nucleoside analogues, highlighting its importance in genetic stability (Requena et al., 2014).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dithiocarbamate palmitoyl alpha-lipoic acid typically involves the reaction of palmitoyl chloride with alpha-lipoic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then reacted with a dithiocarbamate salt to yield the final product. The reaction conditions include maintaining a temperature range of 0-5°C during the initial reaction and then allowing the mixture to warm to room temperature for the subsequent steps.
Industrial Production Methods: Industrial production of Dithiocarbamate palmitoyl alpha-lipoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Dithioc
Eigenschaften
IUPAC Name |
[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O12P3S/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYOGVVSAABFCZ-JURLQNGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O12P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64145-29-5 | |
| Record name | Deoxycytidine thiotriphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does Hoogsteen base pairing play in the bypass of N2-guanine adducts by pol ι?
A2: Pol ι is thought to utilize Hoogsteen base pairing, an alternative base pairing mode, to facilitate translesion synthesis past minor groove DNA adducts. [] While this mechanism might be advantageous, studies show its limitations. For example, despite potentially employing Hoogsteen base pairing, pol ι exhibits significantly hampered polymerization activity in the presence of a bulky group at G N2. [] This suggests that the steric hindrance from the bulky adduct might overshadow any benefits offered by Hoogsteen base pairing. Furthermore, comparison with DNA polymerase η (pol η) reveals that while pol η is severely inhibited by N2,N2-diMeG compared to N2-EtG, pol ι activity is not significantly affected. This difference in behavior supports the hypothesis that pol ι utilizes Hoogsteen base pairing during the bypass process. []
Q2: What are the kinetic implications of bulky N2-guanine adducts on the activity of pol ι?
A3: Steady-state kinetic analysis demonstrates a size-dependent decrease in the kcat/Km value for dCTP insertion opposite N2-G adducts. The most significant reduction is observed with the bulkiest adduct, N2-AnthG, which causes a 61-fold decrease. [] Furthermore, the presence of N2-IbG, N2-NaphG, and N2-AnthG leads to a decrease in the pre-steady-state kinetic burst rate compared to unmodified G. [] These findings indicate that larger adducts hinder both the enzyme's substrate binding affinity and its catalytic efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















